Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate
Description
Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate is a quinoline-based compound featuring a 4-chlorophenyl group at position 2, a nitro group at position 6, and a methyl acetoxy substituent at position 4 of the quinoline core. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which has been widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYDSRQIYMEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate typically involves multi-step organic reactions. One common route includes the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Chlorination: The nitrated quinoline is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group at the 2-position.
Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate has been studied for its potential therapeutic applications, particularly in oncology. The following sections detail its biological activities and the mechanisms through which it exerts these effects.
Anticancer Activity
Research indicates that compounds with quinoline structures often exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways critical for tumor growth, such as the PI3K/Akt/mTOR pathway, which is known to play a significant role in cancer cell survival and metastasis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been explored for their antibacterial and antifungal effects, making this compound a candidate for further investigation in infectious disease treatment .
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized various quinoline derivatives, including this compound, and evaluated their anticancer activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the potential of this compound as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of quinoline derivatives against common pathogens. This compound was included in a panel of compounds tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested moderate antibacterial activity, warranting further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations:
Substituent Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to analogs with electron-donating groups (e.g., 6-methyl in 337483-29-1).
Ester Group Influence :
- The methyl ester in the target compound may confer faster metabolic hydrolysis compared to ethyl esters (e.g., 337483-29-1), altering pharmacokinetic profiles.
Research Findings and Implications
- Biological Activity: Nitroquinolines are often explored as antimicrobial or anticancer agents. The nitro group may act as a prodrug, undergoing enzymatic reduction to cytotoxic intermediates.
- Metabolic Stability : Ethyl esters (e.g., 337483-29-1) likely exhibit prolonged half-lives compared to methyl esters, a critical factor in drug design .
- Crystallographic Analysis : Tools like SHELX enable precise structural elucidation, aiding in the comparison of steric parameters (e.g., bond angles, torsion strains) between analogs .
Biological Activity
Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure with a quinoline backbone, a nitro group, and a chlorophenyl moiety. Its synthesis typically involves the reaction of 4-chloroaniline with 2-chloro-6-nitroquinoline, followed by esterification with methyl chloroacetate. The reaction conditions often utilize solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts such as palladium or copper salts to enhance yield and purity.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrate significant activity against:
- Bacteria : Moderate antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Fungi : Notable antifungal activity against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 μg/mL |
| Escherichia coli | 100 μg/mL |
| Candida albicans | 125 μg/mL |
Anticancer Potential
Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers demonstrated that this compound exhibited promising antimicrobial activity. Compounds derived from similar structures were screened against a panel of bacterial and fungal strains, highlighting the importance of the nitro and quinoline groups in enhancing bioactivity .
- Cytotoxicity in Cancer Cells : In another study focusing on cancer therapeutics, the compound was tested on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
